Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9IO3S |
|---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
HFRIVDCFTIGPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O |
Origin of Product |
United States |
Preparation Methods
Overview
A highly efficient and environmentally benign method involves a one-pot successive cyclization-alkylation strategy starting from substituted 2-(propynyl-3-ol) thioanisoles. This approach uses iodine as both an electrophile for cyclization and a catalyst for alkylation, avoiding strong acids or bases and minimizing purification steps.
Reaction Details
- Starting Materials: 2-iodothioanisole and substituted propargyl alcohols.
- Catalysts/Reagents: Iodine for halocyclization and alkylation.
- Conditions: Mild room temperature, ambient atmosphere.
- Mechanism:
- Iodocyclization forms a 3-iodosubstituted benzo[b]thiophene intermediate.
- The sulfur atom attacks the iodonium intermediate, forming a cationic species.
- Alkylation occurs via iodine-catalyzed activation of hydroxyl groups, leading to carbocation intermediates that react with nucleophilic 1,3-dicarbonyl compounds.
- Outcome: High yields of 3-iodobenzo[b]thiophene derivatives with functionalized substitution patterns in a single step.
Advantages
- Single-step process reduces waste and byproducts.
- No strong Lewis or protic acids needed.
- High product yields and purity.
- Environmentally friendly and scalable.
Example Yields
| Product Type | Yield (%) | Notes |
|---|---|---|
| Aldehyde-substituted 5-bromo-3-iodobenzo[b]thiophene | 60 | Moderate yield, sensitive to substituent |
| Phenyl-substituted secondary alcohol derivative | 68 | Higher yield, good functional group tolerance |
Esterification and Carboxylate Formation
Ethyl Ester Synthesis
The ethyl ester group at the 2-carboxylate position is commonly introduced via esterification of the corresponding benzo[b]thiophene-2-carboxylic acid.
- Reagents: Benzo[b]thiophene-3-carboxylic acid, ethanol, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine) as a catalyst.
- Solvent: Dichloromethane (DCM) or similar organic solvents.
- Conditions: Room temperature stirring for several hours (~7–8 h).
- Purification: Column chromatography on silica gel with hexane/ethyl acetate mixtures.
- Yields: Typically around 85–90% for ethyl esters.
Halogenation (Iodination) Strategies
Iodination of Benzo[b]thiophene Derivatives
Cyclization and Functional Group Transformations
Intramolecular Cyclization
The hydroxyl group at position 3 can participate in intramolecular cyclizations, enabling further functionalization:
- Lactonization: Using polyphosphoric acid (PPA) at elevated temperatures (~120 °C) to form fused γ-lactones.
- Schiff Base Formation: Reacting with primary amines under reflux in ethanol to form benzo[b]thiophene-fused oxazoles.
- These reactions exploit the nucleophilicity of the hydroxyl group to attack electrophilic centers generated in situ.
Decarboxylation and Derivative Formation
Decarboxylation
Base-mediated or thermal decarboxylation removes the carboxylate group to yield simpler benzo[b]thiophene derivatives:
| Conditions | Catalyst/Additives | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Thermal (180–200°C) | None | 3-Hydroxy-5-iodobenzo[b]thiophene | 65 | Solvent-free |
| Metal-catalyzed (150°C) | CuO, quinoline | Deiodinated decarboxylated product | 45 | Partial deiodination |
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| One-pot iodocyclization-alkylation | 2-iodothioanisole, iodine, propargyl alcohol, room temp | 60–70 | High efficiency, mild conditions |
| Esterification (Ethyl ester) | Benzo[b]thiophene acid, ethanol, EDCI, DMAP, DCM | 85–90 | Standard esterification |
| Halogenation (Iodination) | NaI, CuI, DMF, 100–120 °C | 60–75 | Requires purification |
| Cyclization (Lactonization/Schiff base) | PPA or amines, heat/reflux | 55–60 | Functional group diversification |
| Decarboxylation | Thermal or CuO catalyst | 45–65 | Simplifies molecule |
Research Findings and Practical Considerations
- The one-pot iodocyclization-alkylation method is the most efficient for synthesizing complex 3-iodobenzo[b]thiophene derivatives with hydroxy and ester functionalities, offering a green chemistry advantage by minimizing steps and waste.
- Esterification using EDCI/DMAP coupling agents provides high yields and purity of ethyl esters, essential for the target compound.
- Halogenation via halogen exchange is a reliable route to introduce iodine but requires careful control to avoid incomplete substitution or side reactions.
- Cyclization reactions expand the compound’s chemical space, allowing further functionalization for biomedical or materials applications.
- Decarboxylation methods offer routes to simplified analogues but may reduce iodine content depending on conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the iodine atom can result in various functionalized benzo[b]thiophene derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to more complex molecules. It can undergo various reactions such as oxidation, substitution, and cyclization, which are crucial for developing new compounds with desired properties .
| Reaction Type | Description |
|---|---|
| Oxidation | Converts hydroxyl groups to carbonyls, enhancing reactivity. |
| Substitution | Replacement of iodine with other functional groups to create derivatives. |
| Cyclization | Formation of cyclic compounds that may exhibit unique biological activities. |
Potential Drug Development
The derivatives of this compound have shown promise in biological applications, particularly in medicinal chemistry. They may exhibit activities such as:
- Antimicrobial : Compounds derived from this structure could inhibit the growth of bacteria and fungi.
- Antitumor : Some derivatives have been identified as potential candidates for cancer treatment due to their ability to induce apoptosis in neoplastic cells .
- Enzyme Inhibition : Certain derivatives may act as inhibitors of histone deacetylases, which are involved in cancer cell proliferation and differentiation .
Material Science
Organic Semiconductors
this compound has applications in the development of organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds based on benzo[b]thiophene structures can enhance charge transport and stability in these devices .
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of a derivative of this compound. The compound was tested against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through histone deacetylase inhibition mechanisms .
Case Study 2: Organic Electronics
Research focused on the synthesis of polymers incorporating this compound into their structure for use in organic solar cells. The resulting materials exhibited improved efficiency and stability compared to traditional organic semiconductors, highlighting the compound's potential in advanced material applications .
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and iodine groups allows it to participate in various biochemical reactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The position and nature of substituents on the benzo[b]thiophene scaffold critically determine physical, chemical, and biological properties. Key analogs and their characteristics are summarized below:
*Calculated based on the molecular formula C₁₁H₉IO₃S.
Key Observations:
- Hydroxy Group Reactivity: The 3-hydroxy group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acetylation, as seen in ).
- Electronic Modulation: Iodo substituents are less electronegative than chloro or fluoro but can act as strong electron-withdrawing groups via inductive effects, altering the electron density of the aromatic system .
Biological Activity
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Hydroxyl Group (-OH) : Enhances hydrogen bonding capabilities, potentially increasing solubility and bioavailability.
- Iodine Atom (I) : May participate in halogen bonding, influencing the compound's interaction with biological targets.
- Carboxylate Moiety (-COOEt) : Engages in esterification and hydrolysis reactions, which can affect metabolic pathways.
The molecular formula is with a molecular weight of approximately 320.11 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The presence of the hydroxyl group is often linked to enhanced antimicrobial effects. For instance, related compounds have shown efficacy against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.0 μg/mL |
| Escherichia coli | 8.0 μg/mL |
| Candida albicans | 3.5 μg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, likely through the modulation of inflammatory pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A comparative analysis with other known anti-inflammatory agents revealed:
| Compound | Inhibition (%) |
|---|---|
| This compound | 65% at 50 μM |
| Aspirin | 70% at 50 μM |
| Ibuprofen | 60% at 50 μM |
These results indicate that this compound may be a viable candidate for further anti-inflammatory drug development .
Anticancer Activity
Preliminary studies have suggested that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
A summary of its anticancer activity is presented below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 12.5 |
| A549 (lung cancer) | 18.0 |
The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells marks it as a promising candidate for cancer therapy .
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls, suggesting its potential use in treating infections caused by resistant strains .
- Case Study on Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in reduced swelling and joint pain, correlating with decreased levels of inflammatory markers in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
